Benzyl 4-(methyl(piperidin-4-YL)amino)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(methyl(piperidin-4-YL)amino)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(methyl(piperidin-4-YL)amino)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(methyl(piperidin-4-YL)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are prevalent, where halogenated derivatives are often used as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, which can be further functionalized for specific applications .
Scientific Research Applications
Benzyl 4-(methyl(piperidin-4-YL)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Benzyl 4-(methyl(piperidin-4-YL)amino)piperidine-1-carboxylate involves its binding to specific molecular targets, such as cholinesterase receptors. The benzyl-piperidine group provides good binding to the catalytic site of the enzyme, interacting with amino acid residues like tryptophan and phenylalanine . This interaction inhibits the enzyme’s activity, leading to increased levels of neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another piperidine derivative used as a cholinesterase inhibitor.
Rivastigmine: A carbamate derivative with similar applications in treating neurological disorders.
Galantamine: An alkaloid that also inhibits cholinesterase activity.
Uniqueness
Benzyl 4-(methyl(piperidin-4-YL)amino)piperidine-1-carboxylate is unique due to its specific structural features that allow for strong binding to cholinesterase receptors, making it a potent inhibitor. Its synthetic versatility also makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H29N3O2 |
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Molecular Weight |
331.5 g/mol |
IUPAC Name |
benzyl 4-[methyl(piperidin-4-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O2/c1-21(17-7-11-20-12-8-17)18-9-13-22(14-10-18)19(23)24-15-16-5-3-2-4-6-16/h2-6,17-18,20H,7-15H2,1H3 |
InChI Key |
UCQIMHCMYPFFSE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCNCC1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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